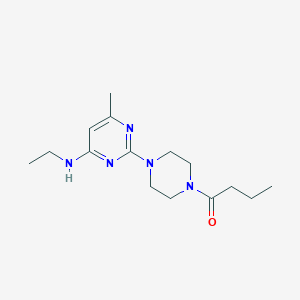
1-(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study by Parveen et al. (2017) synthesized compounds similar to 1-(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one, evaluating them against human breast cancer cell lines and human embryonic kidney cells for cytotoxic activities. Some compounds showed better anti-proliferative activities than the drug curcumin, and molecular docking with active compounds demonstrated good binding affinity with Bcl-2 protein, indicating potential in cancer treatment applications (Parveen et al., 2017).
Antipsychotic Potential
- Research by Raviña et al. (2000) focused on conformationally restricted butyrophenones with structural similarities, evaluating them as antipsychotic agents. The study highlighted the influence of the amine fragment on the cyclohexanone structure for potency and selectivity, suggesting applications in the development of neuroleptic drugs (Raviña et al., 2000).
Synthesis Methods
- Shahinshavali et al. (2021) described an alternative route for synthesizing a compound structurally similar to the chemical . This synthesis approach could provide insights into more efficient or novel methods for producing such compounds (Shahinshavali et al., 2021).
Hypoglycemic Agents
- A study by Song et al. (2011) on N-(pyrimidin-4-yl)thiazol-2-amine derivatives, which are structurally related, found them to be potent dual-acting hypoglycemic agents, activating both glucokinase and PPARγ. This suggests potential applications in treating diabetes or related metabolic disorders (Song et al., 2011).
Receptor Antagonists
- Strekowski et al. (2016) synthesized a series of compounds including piperazin-1-yl substituted unfused heterobiaryls, similar to the compound , as ligands for 5-HT7 receptors. The study's structure-activity relationship analysis suggests applications in the development of treatments for conditions related to serotonin receptor dysregulation (Strekowski et al., 2016).
CGRP Receptor Antagonists
- Research by Cann et al. (2012) involved developing a potent calcitonin gene-related peptide (CGRP) receptor antagonist. Their work on the stereoselective synthesis of this compound could provide insights into the development of treatments for conditions mediated by the CGRP receptor, such as migraines (Cann et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds have been associated with antidepressant and antiproliferative activities, suggesting potential targets could be neurotransmitter systems and cancer cell lines, respectively.
Mode of Action
It’s known that antidepressants often work by modulating neurotransmitter systems , and antiproliferative agents typically inhibit cell growth
Biochemical Pathways
Antidepressants often influence the monoaminergic system, affecting the release of neurotransmitters like noradrenaline, dopamine, and serotonin . Antiproliferative agents can affect various cellular pathways to inhibit growth
Result of Action
Similar compounds have shown effectiveness in alleviating symptoms of depression and inhibiting the growth of cancer cells . This suggests that this compound might have similar effects, but more research is needed to confirm this.
Eigenschaften
IUPAC Name |
1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-4-6-14(21)19-7-9-20(10-8-19)15-17-12(3)11-13(18-15)16-5-2/h11H,4-10H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPSDJZRCYPASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)NCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2747372.png)
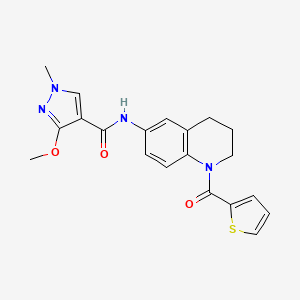

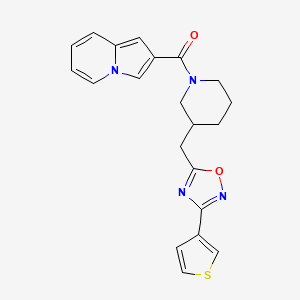
![N-(4-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2747378.png)
![2-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2747379.png)
![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747380.png)

![N-(2-chlorobenzyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2747385.png)

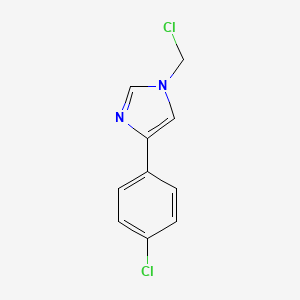
![N-(2,3-Dihydro-1H-inden-1-yl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2747390.png)
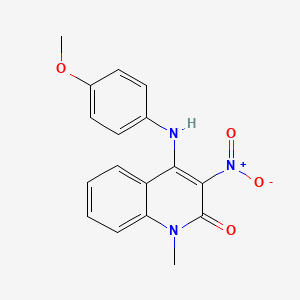
![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2747393.png)